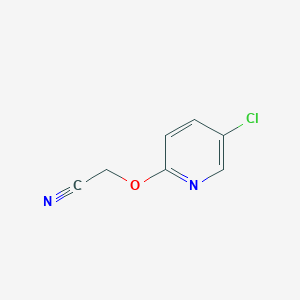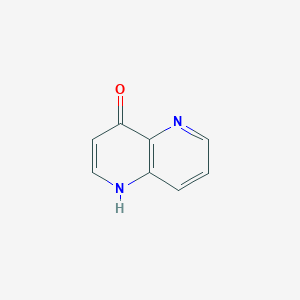
1,5-Naphthyridin-4-ol
Vue d'ensemble
Description
1,5-Naphthyridin-4-ol is a chemical compound with the linear formula C8H6N2O . It is a significant compound in the field of medicinal chemistry due to its wide range of biological activities .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest for many years. The published strategies related to the synthesis of 1,5-naphthyridines include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H6N2O . The molecular weight of this compound is 146.15 .Chemical Reactions Analysis
This compound exhibits reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . It also shows photoluminescence and electroluminescence properties when used in heteroleptic platinum (II) complexes .Physical And Chemical Properties Analysis
This compound is a solid substance under normal conditions . Its molecular weight is 146.15 , and its linear formula is C8H6N2O .Applications De Recherche Scientifique
Propriétés anticancéreuses : Les dérivés de la 1,5-naphthyridin-4-ol ont montré un potentiel anticancéreux. Par exemple, la 1-cyclopropyl-3-[7-(1-méthyl-1 H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urée a montré une inhibition impressionnante contre les kinases Aurora A et B avec des valeurs IC50 de 107 et 13 nM, respectivement .
Activité anti-VIH : Les 1,5-naphthyridines fonctionnalisées, y compris la this compound, ont montré des propriétés anti-virus de l'immunodéficience humaine (VIH) .
Effets antimicrobiens et analgésiques : Ces composés présentent également des activités antimicrobiennes et analgésiques, ce qui les rend pertinents dans le domaine de la pharmacologie.
Photoluminescence et électroluminescence
Les dérivés de la this compound ont été étudiés pour leurs propriétés photoluminescentes et électroluminescentes. Ces études explorent leurs applications potentielles dans les dispositifs et les matériaux optoélectroniques .
Complexes métalliques
La formation de complexes métalliques impliquant des dérivés de la 1,5-naphthyridine ouvre des voies pour la catalyse, la détection et d'autres applications. Par exemple, un complexe de ruthénium(II) à quatre électrons réduit de type NADH contenant des ligands 1,5-naphthyridine a été synthétisé .
Mécanisme D'action
Target of Action
1,5-Naphthyridin-4-ol is a heterocyclic compound that has been studied for its potential biological activities
Mode of Action
It is known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . .
Biochemical Pathways
The compound is known to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . .
Safety and Hazards
Orientations Futures
1,5-Naphthyridin-4-ol and its derivatives have significant importance in the field of medicinal chemistry due to their wide range of biological activities . They are also being studied for their photoluminescence and electroluminescence properties, particularly in the context of near-infrared emitters based on this compound-containing heteroleptic platinum (II) complexes . These areas of research suggest promising future directions for the application of this compound.
Propriétés
IUPAC Name |
1H-1,5-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPLFNGUPLZYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901670 | |
| Record name | 1,5-Naphthyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5423-54-1, 16795-72-5 | |
| Record name | 5423-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Naphthyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-naphthyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,5-naphthyridin-4-ol derivatives attractive for use in OLEDs?
A1: this compound derivatives can act as effective ancillary ligands in phosphorescent iridium(III) complexes. These complexes exhibit desirable properties for OLED applications, including:
- Pure Red Emission: Iridium(III) complexes incorporating this compound derivatives can achieve pure red emissions (626-630 nm), which is crucial for high-quality displays and aligns with the National Television System Committee standards [].
- High Quantum Yield: The reported complexes show high photoluminescence quantum yields (up to 93.4% in dichloromethane) [], indicating efficient energy conversion and potential for bright OLEDs.
- Good Electron Mobility: These complexes demonstrate better electron mobility compared to standard materials like tris(8-hydroxyquinoline)aluminum [], which is crucial for efficient charge transport within the OLED device.
Q2: How does the structure of the this compound derivative impact the performance of the iridium(III) complex?
A: Research suggests modifications to the this compound core can fine-tune the photophysical and electrochemical properties of the resulting iridium(III) complexes. For instance, incorporating methyl and phenyl groups at specific positions on the this compound ring influenced the emission wavelength and quantum yield of the complexes []. This highlights the potential for structure-activity relationship (SAR) studies to optimize the performance of these complexes in OLED applications.
Q3: Beyond iridium(III) complexes, are there other potential applications for this compound derivatives in material science?
A: While the provided research focuses on iridium(III) complexes, this compound derivatives have also shown promise as ligands for near-infrared (NIR) emitting platinum(II) complexes [] and lanthanide complexes []. This suggests a broader applicability in the development of luminescent materials for various optoelectronic devices. Further research could explore their potential in areas like:
Q4: What are the limitations and future research directions for this compound derivatives in OLED applications?
A4: While promising, further research is needed to fully assess the potential of this compound derivatives in OLEDs. Key areas for investigation include:
- Synthesis Optimization: Developing efficient and scalable synthetic routes to various this compound derivatives is essential for broader exploration and potential commercialization. One study highlighted the use of fluorine gas for selective fluorination of a this compound derivative, offering a potential avenue for large-scale production [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B494510.png)
![N-[3-(allyloxy)benzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B494513.png)
![3-(2-methyl-2-propenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B494515.png)

![[(Z)-2-cyclohexyl-1-ethoxyethenoxy]-trimethylsilane](/img/structure/B494522.png)
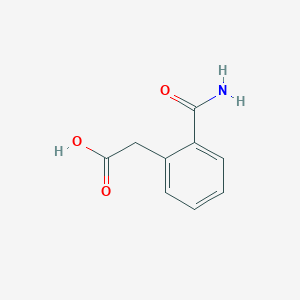
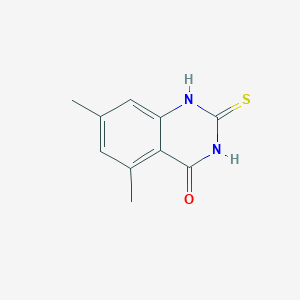
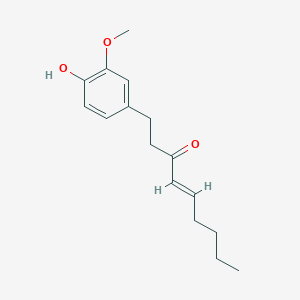
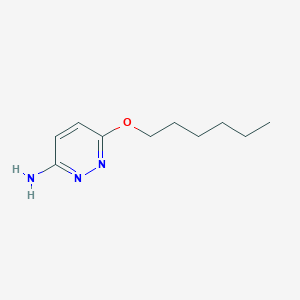
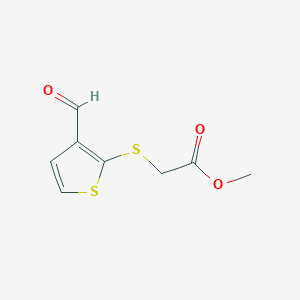
![1-benzyl-2',3'-dihydrospiro[piperidine-4,2'-quinazoline]-4'(1'H)-one](/img/structure/B494536.png)

![N-[4-(6-chloropyrimidin-4-yl)sulfanylphenyl]acetamide](/img/structure/B494540.png)
